Methyl 2-amino-4'-fluoro-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 2-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound that belongs to the biphenyl family This compound features a biphenyl core with a methyl ester, an amino group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, while the fluorine atom can be added via electrophilic fluorination. The carboxylate group is typically introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities of the compound. The use of automated reactors and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted biphenyl compounds.
Scientific Research Applications
Methyl 2-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 2-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4’-chloro-[1,1’-biphenyl]-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 2-amino-4’-bromo-[1,1’-biphenyl]-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl 2-amino-4’-iodo-[1,1’-biphenyl]-4-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl 2-amino-4’-fluoro-[1,1’-biphenyl]-4-carboxylate imparts unique properties such as increased metabolic stability and enhanced lipophilicity compared to its chloro, bromo, and iodo counterparts. These properties make it a valuable compound in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 3-amino-4-(4-fluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)10-4-7-12(13(16)8-10)9-2-5-11(15)6-3-9/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGVCWADJISJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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